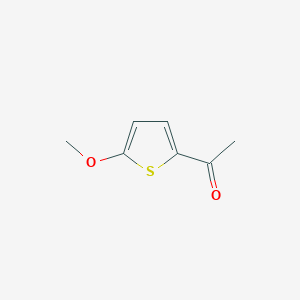

Ethanone, 1-(5-methoxy-2-thienyl)-

Description

Ethanone, 1-(5-methoxy-2-thienyl)-, is a ketone derivative featuring a thiophene ring substituted with a methoxy group at the 5-position and an acetyl group at the 2-position. This compound belongs to the broader class of aryl ketones, which are pivotal in organic synthesis and pharmaceutical applications due to their reactivity and structural versatility.

Properties

CAS No. |

30009-72-4 |

|---|---|

Molecular Formula |

C7H8O2S |

Molecular Weight |

156.20 g/mol |

IUPAC Name |

1-(5-methoxythiophen-2-yl)ethanone |

InChI |

InChI=1S/C7H8O2S/c1-5(8)6-3-4-7(9-2)10-6/h3-4H,1-2H3 |

InChI Key |

YIAOGOBNHXCNBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(S1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(5-methoxy-2-thienyl)- typically involves the reaction of 5-methoxy-2-thiophenecarboxylic acid with a suitable reagent to introduce the ethanone group. One common method is the Friedel-Crafts acylation reaction, where the acid is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(5-methoxy-2-thienyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Ethanone, 1-(5-methoxy-2-thienyl)- has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(5-methoxy-2-thienyl)- involves its interaction with specific molecular targets. The methoxy and ethanone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The thiophene ring’s aromaticity allows for π-π interactions with aromatic amino acids in proteins, influencing their function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Thiophene Family

Ethanone, 1-(2-thienyl)- (2-Acetylthiophene)

- Structure : Lacks the methoxy group at the 5-position of the thiophene ring.

- Properties : Simpler structure with lower molecular weight (C₆H₆OS, MW = 126.17 g/mol).

- Regulatory Status : Listed on TSCA (US), NDSL (Canada), and EINECS (EU), indicating established industrial use .

1-(5-Chloro-2-thienyl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

- Structure : Incorporates a chlorine atom at the 5-position of the thiophene and a sulfanyl-oxadiazole moiety.

- Properties : Higher molecular weight (C₁₄H₁₀ClN₂O₃S₂, MW = 364.82 g/mol) due to the oxadiazole and hydroxyphenyl groups.

1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone

- Structure : Contains two acetyl-substituted thienyl groups linked via a methyl bridge.

Methoxy-Substituted Heterocyclic Ketones

Ethanone, 1-(5-methoxy-2-benzothiazolyl)-

- Structure : Replaces the thiophene ring with a benzothiazole system.

- Properties: The benzothiazole core (C₁₀H₉NO₂S, MW = 223.25 g/mol) introduces aromatic nitrogen and sulfur atoms, enhancing rigidity and electronic properties for optoelectronic applications .

1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone

Pharmacologically Active Derivatives

Indolyl-3-ethanone-α-thioethers

- Structure: Ethanone moieties linked to indole rings with thioether substituents.

- Activity: Derivatives like 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone exhibit antiplasmodial activity (pIC₅₀ = 8.2129), surpassing chloroquine in efficacy .

- Key Difference : The nitro groups enhance electron-withdrawing effects, critical for target binding in parasitic enzymes.

Hydrazino-Ethanone Derivatives

Comparative Data Table

Key Findings and Implications

- Electronic Effects : Methoxy groups in thiophene or benzothiazole systems enhance electron density, favoring electrophilic substitution reactions.

- Bioactivity : Thioether and nitro substituents significantly improve pharmacological profiles, as seen in antiplasmodial indolyl derivatives .

- Regulatory Considerations : Simpler analogs like 2-acetylthiophene have well-documented safety profiles, whereas methoxy- or chloro-substituted derivatives may require additional toxicological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.